molecular formula C9H22OSi B3048114 Isopropoxy(triethyl) silane CAS No. 1571-45-5

Isopropoxy(triethyl) silane

Cat. No.: B3048114
CAS No.: 1571-45-5
M. Wt: 174.36 g/mol
InChI Key: UCUKUIPXDKEYLX-UHFFFAOYSA-N
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Description

Isopropoxy(triethyl) silane is an organosilicon compound characterized by the presence of an isopropoxy group and three ethyl groups attached to a silicon atom. This compound is known for its versatility in organic synthesis and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropoxy(triethyl) silane can be synthesized through the reaction of triethylchlorosilane with isopropanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound and hydrochloric acid as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of unwanted byproducts .

Mechanism of Action

The mechanism by which isopropoxy(triethyl) silane exerts its effects involves the reactive silicon-hydrogen (Si-H) bond. This bond can donate hydride ions to electrophiles, facilitating various chemical transformations. The silicon atom can accommodate partial positive charges, allowing the hydrogen atom to act as a nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropoxy(triethyl) silane is unique due to the presence of the isopropoxy group, which imparts different reactivity and stability compared to other organosilicon compounds. This makes it particularly useful in specific synthetic applications where other silanes may not be as effective .

Properties

IUPAC Name

triethyl(propan-2-yloxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22OSi/c1-6-11(7-2,8-3)10-9(4)5/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUKUIPXDKEYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294502
Record name Isopropoxy(triethyl) silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1571-45-5
Record name NSC96836
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isopropoxy(triethyl) silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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